Bromosulfalein
Overview
Description
Mechanism of Action
Target of Action
Bromosulfalein is an organic anion dye used in the study of a variety of membrane carriers expressed in animal tissues and involved in the transport of drugs and metabolites . The primary target of this compound is bilitranslocase (TCDB 2.A.65.1.1) , a bilirubin- and flavonoid-specific transporter expressed in rat liver . This transporter plays a crucial role in the uptake and excretion of drugs, bile salts, and bilirubin .
Mode of Action
This compound interacts with its target, bilitranslocase, by inhibiting its transport kinetics . This interaction can be measured using a spectrophotometric assay of electrogenic this compound transport in membrane vesicles . The assay enables the study of time-dependent inactivation of this compound transport, caused by different protein-specific reagents, including specific anti-sequence antibodies .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transport of drugs and metabolites across the membrane carriers in animal tissues . The inhibition of bilitranslocase by this compound affects the transport activity of this transporter, thereby influencing the uptake and excretion of drugs, bile salts, and bilirubin .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). When injected intravenously, this compound is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile . These steps are partly shared with bilirubin, a tetrapyrrolic compound arising from heme catabolism .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of bilitranslocase, leading to changes in the transport of drugs and metabolites across the membrane carriers . This can affect the uptake and excretion of drugs, bile salts, and bilirubin, thereby influencing liver function .
Biochemical Analysis
Biochemical Properties
Bromosulfalein plays a significant role in biochemical reactions, particularly in the study of hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin. It interacts with several enzymes and proteins, including bilitranslocase, a bilirubin- and flavonoid-specific transporter expressed in rat liver. The spectrophotometric assay of electrogenic this compound transport in membrane vesicles enables the specific measurement of the transport activity of bilitranslocase. This assay is useful for screening the transporter spectrum of potential substrates by testing them as reversible inhibitors of this compound transport kinetics .
Cellular Effects
This compound affects various types of cells and cellular processes. When injected intravenously, it is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. This compound has been used in numerous studies for investigating hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin. It influences cell function by interacting with membrane carriers and transporters, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with membrane carriers and transporters. It is used as both a substrate and inhibitor of organic anionic transporting polypeptide 1B1 (OATP1B1), OATP1B3, OATP1A2, and OATP2B1, as well as multidrug resistance protein 2 (MDR2). This compound’s interaction with these transporters affects their activity, leading to changes in gene expression and enzyme activity. The spectrophotometric assay of electrogenic this compound transport in membrane vesicles enables the study of the progress of time-dependent inactivation of this compound transport, caused by different protein-specific reagents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The spectrophotometric assay of electrogenic this compound transport requires minimal volumes of membrane vesicles and is completed within one minute, making it a useful tool for screening the transporter spectrum of potential substrates. The assay enables the study of the progress of time-dependent inactivation of this compound transport, caused by different protein-specific reagents. Inactivation can be retarded by the presence of substrates in a concentration-dependent manner, enabling the derivation of the dissociation constants of the transporter-substrate complex .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been used for in vivo studies of liver and biliary system function and as an anionic dye for the quantitative estimation of protein levels in tissue homogenates or purified samples. This compound’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity. High doses of this compound can lead to toxic or adverse effects, including liver dysfunction and jaundice .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to a glutathione conjugate and active transport into the bile. These steps are partly shared with bilirubin, a tetrapyrrolic compound arising from heme catabolism. This compound interacts with several enzymes and proteins, including bilitranslocase, a bilirubin- and flavonoid-specific transporter expressed in rat liver. The spectrophotometric assay of electrogenic this compound transport in membrane vesicles enables the specific measurement of the transport activity of bilitranslocase .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with membrane carriers and transporters. It is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. This compound’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity .
Subcellular Localization
The subcellular localization of this compound involves its interaction with membrane carriers and transporters. It is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. This compound’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromsulphthalein is synthesized through a multi-step process involving the bromination of phenolphthalein. The reaction typically involves the use of bromine in the presence of a solvent like acetic acid. The bromination process introduces bromine atoms into the phenolphthalein structure, resulting in the formation of bromsulphthalein .
Industrial Production Methods: Industrial production of bromsulphthalein follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Bromsulphthalein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert bromsulphthalein into its reduced forms, altering its chemical properties.
Substitution: Bromsulphthalein can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce brominated hydroquinones .
Scientific Research Applications
Bromsulphthalein has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in studies related to liver function and hepatic disorders.
Medicine: Utilized in diagnostic tests to assess liver function and detect hepatic diseases.
Industry: Applied in the production of dyes and other chemical products
Comparison with Similar Compounds
Phenolphthalein: Another phthalein dye used as an acid-base indicator.
Indocyanine Green: A dye used in medical diagnostics, particularly in liver function tests.
Rose Bengal: A dye used in diagnostic tests for liver function and eye disorders
Uniqueness of Bromsulphthalein: Bromsulphthalein is unique due to its specific application in liver function tests. Its ability to provide accurate measurements of hepatic function makes it a valuable diagnostic tool. Compared to other similar compounds, bromsulphthalein offers distinct advantages in terms of sensitivity and specificity for liver function assessment .
Properties
SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR. | |
CAS No. |
71-67-0 |
Molecular Formula |
C20H8Br4Na2O10S2 |
Molecular Weight |
838.0 g/mol |
IUPAC Name |
disodium;2-hydroxy-5-[(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
HXUITPQMHVLBNV-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Appearance |
Solid powder |
Color/Form |
CRYSTALS WHITE CRYSTALLINE POWDER |
71-67-0 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
297-83-6 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
SOL IN WATER; INSOL IN ALCOHOL, ACETONE |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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